

# An In-depth Technical Guide to 4-Nitro-DL-Phenylalanine Hydrate

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## Compound of Interest

Compound Name: 4-Nitro-DL-Phenylalanine Hydrate

Cat. No.: B1645515

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This guide provides a comprehensive technical overview of **4-Nitro-DL-phenylalanine hydrate** (CAS No. 2922-40-9), a pivotal synthetic amino acid derivative. Intended for researchers, scientists, and professionals in drug development and biochemical fields, this document delves into its chemical identity, synthesis, analytical characterization, and key applications, grounding all information in established scientific principles and methodologies.

## Core Chemical Identity and Physicochemical Properties

**4-Nitro-DL-phenylalanine hydrate** is a racemic mixture of the D- and L-enantiomers of 4-nitrophenylalanine, incorporating a molecule of water into its crystal structure. The presence of the nitro group on the phenyl ring significantly alters its electronic properties compared to native phenylalanine, making it a valuable tool in various scientific disciplines.

Systematic Name: 2-Amino-3-(4-nitrophenyl)propanoic acid hydrate[1]

Common Synonyms: p-Nitro-DL-phenylalanine hydrate, H-DL-Phe(4-NO<sub>2</sub>)-OH·H<sub>2</sub>O[1]

CAS Number: 2922-40-9[1][2][3][4]

It is crucial to distinguish this racemic hydrate from its anhydrous form and its individual stereoisomers (L- and D- forms), which possess different CAS numbers and may exhibit distinct biological activities and applications.[5][6]

Table 1: Physicochemical Properties of 4-Nitro-DL-Phenylalanine Hydrate

Property	Value	Source(s)
Molecular Formula	$C_9H_{10}N_2O_4 \cdot H_2O$	[1]
Molecular Weight	228.20 g/mol	[5][7]
Appearance	Faintly yellow to light yellow powder	[1]
Melting Point	236-237 °C (decomposes) (for anhydrous form)	[3]
Solubility	Soluble in water	[5]
Storage Conditions	0-8 °C	[1]

## Synthesis of 4-Nitro-DL-Phenylalanine: Electrophilic Aromatic Substitution

The primary industrial synthesis of 4-Nitro-DL-phenylalanine is achieved through the nitration of DL-phenylalanine. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion ( $NO_2^+$ ) acts as the electrophile.

### Causality of Experimental Choices

The choice of a mixed acid system, typically concentrated nitric acid ( $HNO_3$ ) and sulfuric acid ( $H_2SO_4$ ), is critical. Sulfuric acid, being a stronger acid, protonates nitric acid, facilitating the formation of the highly reactive nitronium ion, which is the key electrophile in this reaction. The reaction is conducted at low temperatures (e.g., 0°C) to control the exothermic nature of the nitration and to minimize the formation of by-products, such as dinitrated species or products of side-chain oxidation.[8] A study by Fang et al. (2009) highlights that controlling the reaction temperature and time is crucial for maximizing the yield of the desired 4-nitro isomer and minimizing by-products like the 2-nitro isomer.[8]

### Diagram of Synthesis Pathway

Caption: Synthesis of 4-Nitro-DL-phenylalanine via nitration.

## Step-by-Step Synthesis Protocol

The following protocol is a representative method for the synthesis of 4-Nitro-DL-phenylalanine.

- **Preparation of Nitrating Mixture:** In a flask submerged in an ice bath, slowly add 16 mL of concentrated sulfuric acid to 10.0 g of L-phenylalanine with constant stirring, ensuring the temperature remains at 0°C.[9]
- **Nitration Reaction:** To this solution, add 3.0 mL of 90% nitric acid dropwise, maintaining the temperature at approximately 0°C.[9]
- **Reaction Quenching:** After the addition is complete, allow the mixture to stir for an additional 10-15 minutes. Pour the reaction mixture over approximately 200 mL of crushed ice.[9]
- **Neutralization and Precipitation:** Dilute the solution to about 700 mL with water and heat to a boil. Neutralize the solution with lead(II) carbonate ( $\text{PbCO}_3$ ). [9]
- **Purification:** Filter the resulting precipitate. The filtrate can be further purified by recrystallization from boiling water to yield 4-Nitro-DL-phenylalanine.[9]

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of **4-Nitro-DL-phenylalanine hydrate**.

## Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and resolving the enantiomers of 4-Nitro-DL-phenylalanine.

**Purity Analysis:** A standard reversed-phase HPLC method can be employed to determine the chemical purity.

- **Column:** C18 column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$ )
- **Mobile Phase:** A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).

- Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 270-280 nm.

Chiral Separation: Differentiating between the D- and L-enantiomers requires a chiral stationary phase (CSP).

- Chiral Column: Teicoplanin-based or cyclodextrin-based CSPs have shown efficacy in separating phenylalanine enantiomers and their derivatives.[\[2\]](#)[\[10\]](#)
- Mobile Phase: The mobile phase composition is highly dependent on the CSP. For teicoplanin-based columns, a mixture of methanol and an aqueous buffer is often used.[\[2\]](#)[\[10\]](#)
- Justification: The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, their separation. The resolution of enantiomers is critical for applications in asymmetric synthesis and biological studies.

## Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

<sup>1</sup>H NMR Spectroscopy:

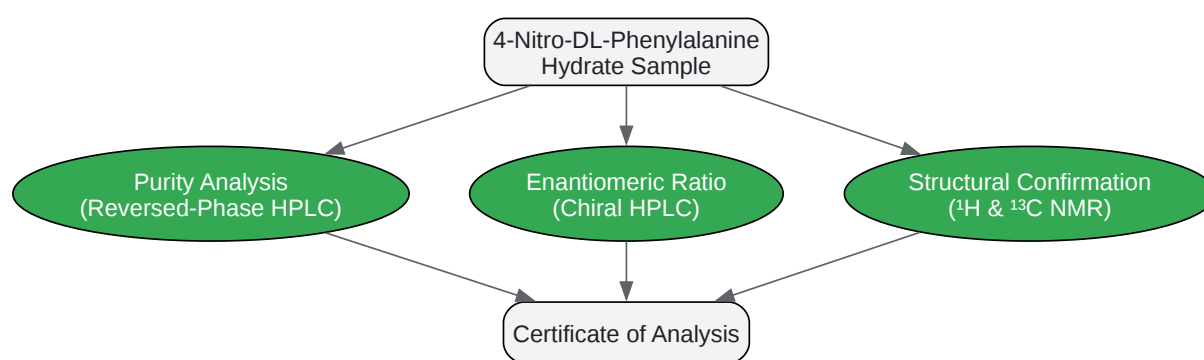
- Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (typically  $\delta$  7.5-8.5 ppm), characteristic of a para-substituted benzene ring.
- Alpha-Proton ( $\alpha$ -H): The proton on the chiral carbon will appear as a multiplet, coupled to the adjacent methylene protons.
- Beta-Protons ( $\beta$ -H<sub>2</sub>): The two diastereotopic protons of the methylene group will appear as a multiplet, coupled to the alpha-proton.

<sup>13</sup>C NMR Spectroscopy:

- Carbonyl Carbon: The carboxylic acid carbon will appear downfield ( $\delta$  ~170-180 ppm).

- Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded.
- Alpha- and Beta-Carbons: The  $\alpha$ -carbon and  $\beta$ -carbon will appear in the aliphatic region of the spectrum.

## Diagram of Analytical Workflow



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Caption: A typical analytical workflow for **4-Nitro-DL-phenylalanine hydrate**.

## Applications in Research and Drug Development

The unique properties of **4-Nitro-DL-phenylalanine hydrate** make it a versatile tool in several scientific areas.

## Intermediate in Pharmaceutical Synthesis

4-Nitro-DL-phenylalanine serves as a key building block in the synthesis of complex pharmaceutical compounds. A notable example is its use in the production of Zolmitriptan, a medication for the treatment of migraines.[5] The nitro group can be readily reduced to an amine, which can then be further functionalized to build the intricate structure of the final drug molecule.

## Peptide Synthesis and Protein Engineering

This non-canonical amino acid is widely used in peptide synthesis.[\[3\]](#)[\[6\]](#)[\[11\]](#)

- **Fluorescent Quenching:** The nitro group can act as a fluorescence quencher, making it useful for designing peptide-based probes to study protein-protein interactions or enzyme kinetics.
- **Structural Modification:** Its incorporation into peptides can alter their conformation and stability, which is a key strategy in designing peptide-based therapeutics with improved pharmacokinetic properties.[\[3\]](#)
- **Fmoc-Protected Derivative:** The Fmoc-protected version, Fmoc-4-nitro-L-phenylalanine, is a common reagent in solid-phase peptide synthesis.[\[11\]](#)

## Biochemical Research and Enzymology

4-Nitro-DL-phenylalanine is a valuable substrate or inhibitor for studying enzymes that process aromatic amino acids. For instance, it has been used to investigate the mechanism of phenylalanine ammonia lyase (PAL), an enzyme involved in plant metabolism. The altered electronic nature of the phenyl ring allows researchers to probe the enzyme's active site and catalytic mechanism.

## Safety and Handling

As a laboratory chemical, **4-Nitro-DL-phenylalanine hydrate** should be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- **Storage:** Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.  
[\[1\]](#)

Refer to the material safety data sheet (MSDS) for comprehensive safety information.

## Conclusion

**4-Nitro-DL-phenylalanine hydrate** is more than a simple derivative of a common amino acid. Its strategic nitration opens up a wide array of synthetic possibilities and analytical applications. For researchers in drug discovery and biochemistry, a thorough understanding of its properties, synthesis, and analysis is paramount to leveraging its full potential in the development of novel therapeutics and the advancement of fundamental scientific knowledge.

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